SB-242235 - 193746-75-7

SB-242235

Catalog Number: EVT-282051
CAS Number: 193746-75-7
Molecular Formula: C18H17N5O3
Molecular Weight: 351.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SB-242235 is a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase, particularly the α isoform [, , , ]. This compound is classified as a pyrimidine imidazole and has been instrumental in elucidating the role of p38 MAP kinase in various cellular processes and disease models. Notably, SB-242235 demonstrates higher selectivity for p38 MAP kinase compared to other compounds like SB-203580, which also inhibits JNK2β1 and c-raf []. It exhibits a 10-fold lower potency for the p38β isoform and does not inhibit the γ and δ isoforms of p38 MAP kinase [].

Mechanism of Action

SB-242235 exerts its effects by selectively inhibiting the kinase activity of p38 MAP kinase, primarily the α isoform [, , , ]. This inhibition disrupts downstream signaling pathways associated with p38 MAP kinase, including the activation of MAPKAPK-2 and phosphorylation of HSP27 []. Consequently, SB-242235 modulates the expression of pro-inflammatory cytokines like interleukin (IL)-6, KC (murine IL-8), and COX-2, ultimately impacting inflammatory responses [].

Interestingly, the impact of SB-242235 on certain cellular processes appears to be species-dependent. For instance, while SB-242235 effectively inhibits IL-1-induced nitric oxide production and iNOS expression in bovine chondrocytes, it fails to exert similar effects in human chondrocytes []. This highlights the need for further investigation into the species-specific variations in the downstream targets and pathways regulated by p38 MAP kinase.

Applications
  • UVB-Induced Skin Inflammation: SB-242235 effectively reduced UVB-induced skin inflammation in mice by inhibiting p38 MAPK activation, thereby decreasing the expression of pro-inflammatory cytokines like IL-6, KC, and COX-2 [].

  • Arthritis Models: In rat models of adjuvant-induced arthritis (AIA), SB-242235 demonstrated disease-modifying activity by reducing paw inflammation, improving bone mineral density, and protecting joint integrity []. These effects were attributed to the inhibition of pro-inflammatory cytokine production and modulation of the immune response.

  • Cartilage Degradation: Research utilizing SB-242235 has illuminated the role of p38 MAP kinase in cartilage degradation. While the compound inhibited nitric oxide production in bovine cartilage stimulated with IL-1α, it did not affect proteoglycan release or synthesis []. This suggests that p38 MAP kinase might not be the primary regulator of IL-1α-induced proteoglycan breakdown in this model.

  • Pristane-Induced Arthritis: Studies in a murine model of pristane-induced arthritis (PIA) revealed that SB-242235 significantly reduced arthritis scores, indicating its potential in treating chronic inflammatory arthritis [].

Studying TGF-β1 Signaling Pathways:

  • Differentiating p38 MAPK and ALK5 Signaling: Researchers compared the effects of SB-431542 (a selective ALK5 inhibitor) and SB-242235 on TGF-β1-induced expression of various extracellular matrix components []. Results showed that while both inhibitors reduced fibronectin mRNA levels, only SB-431542 inhibited collagen Iα1 expression []. These findings suggest that TGF-β1-induced fibronectin synthesis is partially regulated by the p38 MAPK pathway, while collagen Iα1 production occurs independently of p38 MAPK, likely through the ALK5 signaling pathway.

SB-203580

  • Compound Description: 4-[4-Fluorophenyl]-2-[4-methylsulfinylphenyl]-5-[4-pyridyl] imidazole. A pyridinyl imidazole compound and an inhibitor of p38 mitogen-activated protein (MAP) kinase. It inhibits the p38α and β isoforms as well as JNK2β1 and c-raf. SB-203580 has been shown to inhibit interleukin (IL)-1α-stimulated proteoglycan (PG) release and nitric oxide (NO) production in bovine articular cartilage/chondrocytes by inhibiting p38 MAP kinase activity and iNOS expression at the transcriptional level.

SB-202190

  • Compound Description: 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole. This compound is a pyridinyl imidazole compound and a p38 mitogen-activated protein kinase (MAPK) inhibitor.
  • Relevance: Similar to SB-242235, SB-202190 is a p38 MAPK inhibitor, indicating a shared mechanism of action. This structural similarity suggests they may have overlapping biological effects.

SB-431542

  • Compound Description: 4-(5-Benzo[1,3]dioxol-5-yl-4-pyridin-2-yl1H-imidazol-2-yl)-benzamide. This compound selectively inhibits the kinase activity of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase (ALK) 5, thereby preventing the phosphorylation of Smad3.
  • Relevance: While SB-431542 targets ALK5 and SB-242235 targets p38 MAPK, they are both involved in the TGF-β signaling pathway. SB-431542's role in inhibiting TGF-β-induced extracellular matrix production highlights the interconnectedness of these pathways and their potential as therapeutic targets.
  • Compound Description: A drug candidate developed for the treatment of rheumatoid arthritis. It acts as a selective inhibitor of p38 mitogen-activated protein kinase.
  • Relevance: VX-745, like SB-242235, is an orally active, selective p38 MAPK inhibitor investigated for its potential in treating rheumatoid arthritis. This suggests that both compounds might share a similar mechanism of action and therapeutic target.

Hymenialdisine (HYM)

  • Compound Description: A natural product that acts as a protein tyrosine kinase (PTK) inhibitor. It has been shown to inhibit nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in both bovine and human chondrocytes.
  • Relevance: Unlike SB-242235, which specifically targets p38 MAPK, Hymenialdisine exhibits a broader inhibitory effect on PTKs. This difference highlights the involvement of multiple kinase pathways in inflammatory responses, with both p38 MAPK and PTKs emerging as potential therapeutic targets.

RPR-200765A

  • Compound Description: A potent and selective p38 inhibitor that blocks the lipopolysaccharide-induced release of tumor necrosis factor-alpha (TNFα) in vitro and in vivo. It has shown efficacy in reducing disease incidence and progression in a rat model of streptococcal cell wall arthritis.
  • Relevance: RPR-200765A shares a similar mechanism of action with SB-242235 by inhibiting p38 and demonstrating efficacy in preclinical models of rheumatoid arthritis.

Properties

CAS Number

193746-75-7

Product Name

4-(4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)-2-methoxypyrimidine

IUPAC Name

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine

Molecular Formula

C18H17N5O3

Molecular Weight

351.36

InChI

InChI=1S/C19H20FN5O/c1-26-19-22-11-8-16(24-19)18-17(13-2-4-14(20)5-3-13)23-12-25(18)15-6-9-21-10-7-15/h2-5,8,11-12,15,21H,6-7,9-10H2,1H3

SMILES

COC1=NC=CC(=N1)C2=C(N=CN2C3CCNCC3)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

SB242235; SB 242235; SB242235.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.